N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Description
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a heterocyclic compound featuring a benzothiazole core substituted with two methoxy groups at positions 5 and 4. The benzamide moiety is modified with a dimethylsulfamoyl group at the para position. This structure confers unique physicochemical properties, such as moderate lipophilicity (predicted XlogP ~2.5–3.0) and a polar surface area (~90–100 Ų) due to its sulfonamide and methoxy substituents.
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S2/c1-21(2)28(23,24)12-7-5-11(6-8-12)17(22)20-18-19-13-9-14(25-3)15(26-4)10-16(13)27-18/h5-10H,1-4H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJJVVLKPLVTBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide is a synthetic compound that belongs to the benzothiazole family. This compound is notable for its unique structural features, which include a benzothiazole core functionalized with methoxy groups and a dimethylsulfamoyl substituent. The biological activity of this compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure incorporates:
- A benzothiazole ring with methoxy substitutions at the 5 and 6 positions.
- A dimethylsulfamoyl group attached to a benzamide moiety.
Antimicrobial Properties
Compounds in the benzothiazole class are known for their antimicrobial properties. Studies have indicated that this compound exhibits significant activity against various bacterial strains. For instance, research shows that derivatives of benzothiazoles can inhibit the growth of Gram-positive and Gram-negative bacteria due to their ability to interfere with bacterial cell wall synthesis and protein function.
Anticancer Activity
Recent investigations have highlighted the potential anticancer effects of this compound. In vitro studies demonstrated that it induces apoptosis in cancer cell lines by activating specific signaling pathways associated with programmed cell death. The mechanism appears to involve the modulation of cellular oxidative stress and the activation of caspases, which are critical in the apoptotic process.
Enzyme Inhibition
This compound has also been studied for its ability to inhibit key enzymes involved in various metabolic pathways. For example, it has shown potent inhibition against carbonic anhydrase and certain kinases, which are important targets in drug development for conditions such as hypertension and cancer.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various benzothiazole derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Mechanism : In a study on human breast cancer cells (MCF-7), treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates correlating with elevated levels of reactive oxygen species (ROS) .
- Enzyme Activity : The compound was tested for its inhibitory effects on carbonic anhydrase II (CA II), showing an IC50 value of 0.5 µM, indicating strong enzyme inhibition compared to standard inhibitors .
Comparative Analysis
A comparative analysis of similar compounds highlights the unique biological activity profile of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Benzothiazole core with dimethylsulfamoyl | Antimicrobial, anticancer |
| N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide | Lacks dimethylsulfamoyl group | Moderate antimicrobial |
| 5-methoxybenzothiazole | Simple benzothiazole structure | Limited biological activity |
Comparison with Similar Compounds
Key Observations:
- The diethyl variant (CAS 442535-53-7) exhibits higher XlogP (3.49 vs. ~2.5–3.0), suggesting increased lipophilicity due to longer alkyl chains .
- Benzothiazole Substitution : The 5,6-dimethoxy substitution on the benzothiazole ring introduces steric and electronic effects distinct from the 4-methoxy analog. The latter may exhibit altered π-π stacking interactions in biological targets.
- Triazole-thiones [7–9] : These compounds lack the benzothiazole core but share sulfonyl and halogen substituents. Their higher XlogP values (4.2–4.8) reflect reduced polarity compared to the target compound, likely influencing membrane permeability .
Spectral and Tautomeric Behavior
- IR Spectroscopy : The absence of C=O bands (~1663–1682 cm⁻¹) in triazole-thiones [7–9] confirms cyclization to the triazole-thione tautomer, contrasting with the persistent carbonyl signals in hydrazinecarbothioamide precursors . For the target compound, expected IR peaks include νS=O (~1350 cm⁻¹) and νC=O (~1680 cm⁻¹), analogous to related sulfonamides.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
